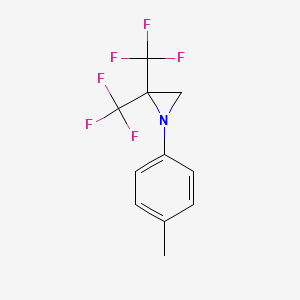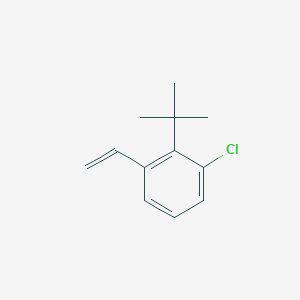![molecular formula C23H24O4 B14486319 6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) CAS No. 65998-54-1](/img/structure/B14486319.png)
6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) is a complex organic compound characterized by its unique structure, which includes two benzofuran rings connected by a pentane-1,5-diylbis(oxy) linker
Métodos De Preparación
The synthesis of 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Rings: The benzofuran rings are synthesized through cyclization reactions involving appropriate precursors.
Linking the Benzofuran Rings: The two benzofuran rings are then linked using a pentane-1,5-diylbis(oxy) linker. This step often involves etherification reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Análisis De Reacciones Químicas
6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) stands out due to its unique linker and the presence of two benzofuran rings. Similar compounds include:
2,2’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde: Differing by the presence of aldehyde groups instead of methyl groups on the benzofuran rings.
Cisatracurium: A diester with a similar pentane-1,5-diylbis(oxy) linker but different functional groups and applications.
Propiedades
Número CAS |
65998-54-1 |
|---|---|
Fórmula molecular |
C23H24O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-methyl-6-[5-[(3-methyl-1-benzofuran-6-yl)oxy]pentoxy]-1-benzofuran |
InChI |
InChI=1S/C23H24O4/c1-16-14-26-22-12-18(6-8-20(16)22)24-10-4-3-5-11-25-19-7-9-21-17(2)15-27-23(21)13-19/h6-9,12-15H,3-5,10-11H2,1-2H3 |
Clave InChI |
FMHZGDPFBUYYKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C=CC(=C2)OCCCCCOC3=CC4=C(C=C3)C(=CO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


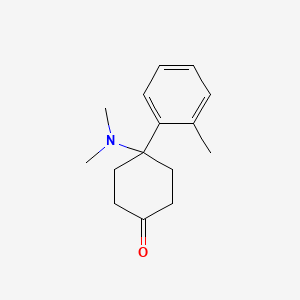


![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
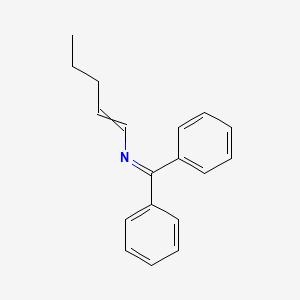

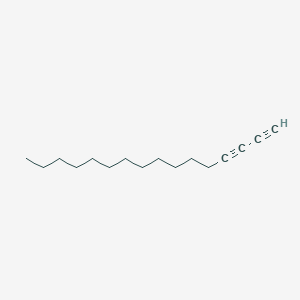
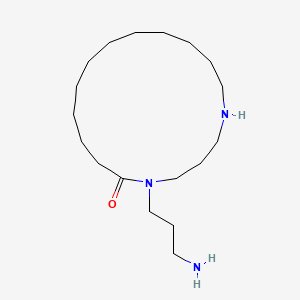
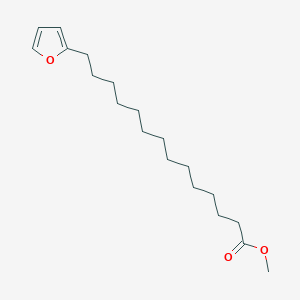

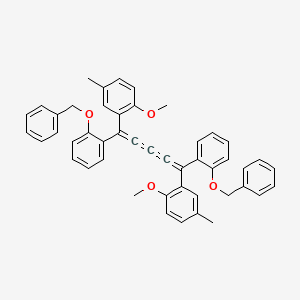
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
